2-(3-Phenylphenyl)oxirane
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Overview
Description
2-(3-Phenylphenyl)oxirane is an organic compound characterized by an oxirane ring (a three-membered epoxide ring) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-phenylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate peracid-alkene complex, which subsequently undergoes a concerted mechanism to form the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as titanium silicalite, can also be employed to enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenylphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is highly reactive and can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-hydroxy derivatives.
Oxidation: The compound can be further oxidized to form diols or other oxygenated products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Catalysts: Titanium silicalite, Lewis acids
Major Products:
β-Hydroxy Derivatives: Formed via nucleophilic ring-opening
Diols: Resulting from oxidation reactions
Substituted Biphenyls: Obtained through electrophilic substitution
Scientific Research Applications
2-(3-Phenylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of epoxide-containing pharmaceuticals.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-(3-Phenylphenyl)oxirane primarily involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions. The compound’s biological activity is attributed to its ability to interact with cellular nucleophiles, such as proteins and DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Phenyl-2-oxirane: A simpler analog with a single phenyl group attached to the oxirane ring.
2-(4-Phenylphenyl)oxirane: A structural isomer with the phenyl group attached at the para position.
2-(2-Phenylphenyl)oxirane: Another isomer with the phenyl group attached at the ortho position.
Uniqueness: 2-(3-Phenylphenyl)oxirane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The meta-substitution provides distinct electronic and steric effects compared to its ortho and para isomers, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(3-phenylphenyl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)14-10-15-14/h1-9,14H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYPKHNWRSCAIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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